1-(1-Methylcyclohexyl)-3-phenylurea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Mode of Action Research

- Researchers investigate how siduron disrupts plant growth processes at the cellular level. This knowledge can aid in developing more targeted herbicides and understanding plant physiology )

Environmental Fate Research

- Scientists study the breakdown and movement of siduron in soil and water. This information is crucial for assessing its potential environmental impact and developing strategies for safe herbicide use ScienceDirect:

Analytical Method Development

- Researchers develop and refine methods to detect and measure siduron in environmental samples. Accurate detection methods are essential for monitoring herbicide levels and ensuring environmental safety American Chemical Society:

Resistant Weed Research

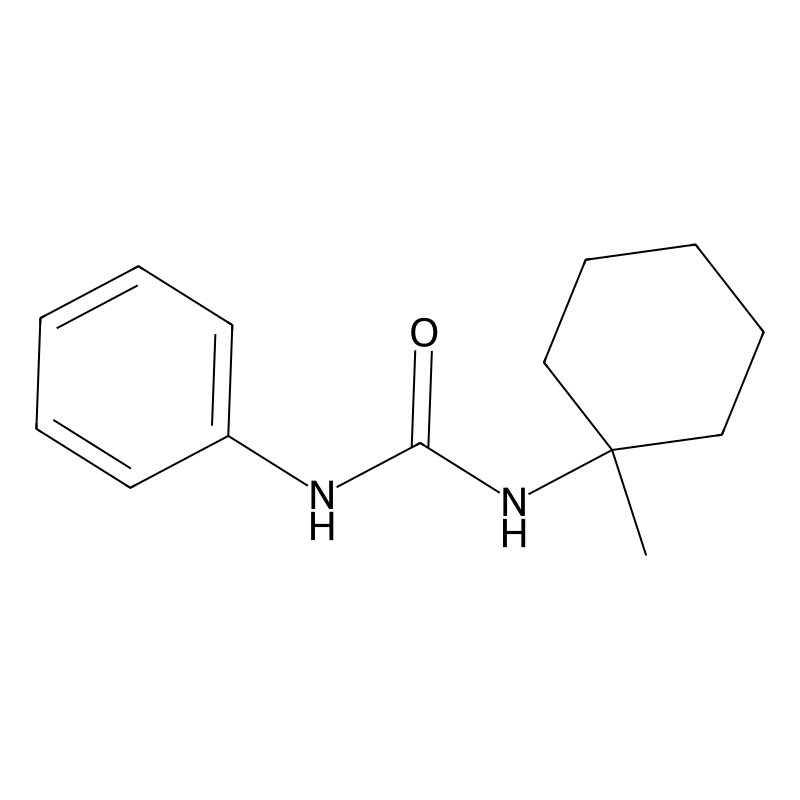

1-(1-Methylcyclohexyl)-3-phenylurea is a chemical compound belonging to the class of substituted ureas, characterized by the presence of a methylcyclohexyl group and a phenyl group attached to the urea moiety. This compound can be represented by the molecular formula and has a molecular weight of approximately 219.29 g/mol. The structure features a urea functional group () with distinct substituents that influence its chemical behavior and biological activity.

- Thermal Decomposition: The compound can undergo thermal decomposition, which has been studied extensively using electronic structure calculations. The decomposition pathways involve the elimination of ammonia and the formation of various reactive intermediates, which can further participate in pericyclic reactions depending on the substituents present on the urea nitrogen .

- Hydrolysis: Similar to other urea derivatives, it is susceptible to hydrolysis under alkaline conditions, leading to the formation of corresponding amines and carbonyl compounds .

1-(1-Methylcyclohexyl)-3-phenylurea exhibits notable biological activity, particularly as a herbicide. It functions primarily by inhibiting photosystem II in plants, disrupting photosynthesis and leading to plant death. This mechanism is similar to other phenylurea-based herbicides, making it effective in agricultural applications . Additionally, studies have indicated potential antiviral properties in related compounds, suggesting a broader spectrum of biological activities may exist .

The synthesis of 1-(1-Methylcyclohexyl)-3-phenylurea typically involves several steps:

- Formation of Urea: The initial step involves reacting isocyanates with amines to form urea derivatives.

- Substitution Reactions: The introduction of the methylcyclohexyl group can be achieved through nucleophilic substitution methods or by using appropriate alkylating agents.

- Purification: The final product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing and application.

This compound finds its primary application in agriculture as an herbicide due to its ability to inhibit photosynthesis in target plants. It is also explored for potential use in pharmaceuticals due to its unique chemical structure, which may confer specific biological activities that could be harnessed for therapeutic purposes.

Interaction studies have demonstrated that 1-(1-Methylcyclohexyl)-3-phenylurea interacts with various biological systems, particularly in plant physiology. Its inhibitory effects on photosystem II have been quantitatively assessed through chlorophyll fluorescence assays, revealing its potency compared to other herbicides in the same class . Furthermore, molecular docking studies suggest potential interactions with specific enzymatic targets that could lead to novel therapeutic applications.

Several compounds share structural similarities with 1-(1-Methylcyclohexyl)-3-phenylurea. Below is a comparison highlighting their uniqueness:

The uniqueness of 1-(1-Methylcyclohexyl)-3-phenylurea lies in its specific methylcyclohexyl substitution, which may confer distinct physical properties and biological activities compared to these similar compounds.